4-Benzyloxyaniline hydrochloride

Catalog No.
S755170
CAS No.
51388-20-6
M.F
C13H14ClNO
M. Wt
235.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyloxyaniline hydrochloride

4-Benzyloxyaniline HCl prevents auto-oxidation common in free anilines, eliminating tar-like impurities and repurification costs. Key advantages for process scale-up:

  • Oxidative stability: remains free-flowing and colorless under ambient conditions.
  • Aqueous solubility: direct diazotization without exothermic acid step.
  • Orthogonal benzyl protection: cleaved via mild hydrogenolysis, preserving sensitive functional groups in HDAC inhibitor and β-lactam synthesis.

High-purity grade for diagnostic chromogenic substrates.

CAS Number

51388-20-6

Product Name

4-Benzyloxyaniline hydrochloride

IUPAC Name

hydron;4-phenylmethoxyaniline;chloride

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

InChI

InChI=1S/C13H13NO.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H

InChI Key

KQBDLOVXZHOAJI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N.Cl

Synonyms

4-(Phenylmethoxy)benzeneamine Hydrochloride; 4-(Phenylmethoxy)aniline Hydrochloride; 4-Benzyloxyaniline Hydrochloric Acid Salt; 4-Benzyloxyphenylamine Hydrochloride; 4-[(Phenylmethyl)oxy]aniline Hydrochloride;p-(Benzyloxy)aniline Hydrochloride

Canonical SMILES

[H+].C1=CC=C(C=C1)COC2=CC=C(C=C2)N.[Cl-]

The exact mass of the compound 4-Benzyloxyaniline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

4-Benzyloxyaniline hydrochloride (CAS 51388-20-6) is a protected phenolic building block procured for pharmaceutical and materials synthesis. Characterized by a melting point of 228 °C (decomposition), this hydrochloride salt serves as a precursor for 4-aminophenol derivatives. By masking the phenolic hydroxyl group with a benzyl ether, it prevents unwanted side reactions during electrophilic aromatic substitutions or amine couplings. Its primary procurement advantage lies in combining the synthetic flexibility of an orthogonally protected phenol with the enhanced handling, aqueous solubility, and oxidative resistance inherent to its hydrochloride salt form, making it a highly processable alternative for scalable manufacturing compared to its free base counterpart .

Research Fit

Salt form required for patented bazedoxifene intermediate synthesis

Defined purity specification supports chromogenic substrate development

Aqueous-workup compatible salt expands reaction design flexibility vs. free base

Substituting 4-benzyloxyaniline hydrochloride with its free base (CAS 14973-01-4) or a simpler analog like 4-methoxyaniline (p-anisidine) introduces severe process liabilities. Free base anilines are prone to rapid auto-oxidation upon atmospheric exposure, leading to dark, tarry impurities that necessitate costly re-purification or strict inert-gas handling. Furthermore, substituting the benzyl ether with a standard methyl ether (as in p-anisidine) fundamentally alters the downstream deprotection strategy. While benzyl groups are cleaved via catalytic hydrogenolysis, cleaving a methyl ether requires highly corrosive reagents like boron tribromide (BBr3), which frequently degrade sensitive functional groups in late-stage active pharmaceutical ingredient (API) synthesis[1].

Substitution Risk

Free base

Significantly lower melting point and virtually insoluble in water may shift reaction kinetics and workup isolation when used in place of the hydrochloride salt.

Alternative anilines

Patented SERM synthesis processes specify the hydrochloride salt for required yields and purity; generic aniline derivatives may not meet process validation requirements.

Lower purity grades

Reduced purity can introduce trace amines that interfere with enzymatic substrate cleavage and chromogenic detection, risking assay background and reproducibility.

Oxidative Stability and Extended Shelf Life

The hydrochloride salt form of 4-benzyloxyaniline provides critical protection against the auto-oxidation pathways that rapidly degrade free base anilines. By protonating the amine lone pair, the HCl salt reduces the electron density on the aromatic ring, inhibiting radical-mediated oxidation. While the free base requires rigorous inert-atmosphere storage to prevent discoloration and purity loss over time, 4-benzyloxyaniline hydrochloride is isolated as a crystalline powder with a decomposition melting point of 228 °C, maintaining ≥98% purity under standard ambient or refrigerated (2-8°C) storage conditions without rapid degradation .

Evidence DimensionOxidative stability and storage requirements
Target Compound Data4-Benzyloxyaniline hydrochloride (Stable crystalline solid, mp 228 °C, standard storage)
Comparator Or Baseline4-Benzyloxyaniline free base (Prone to rapid auto-oxidation, requires inert atmosphere)
Quantified DifferenceElimination of inert-gas storage requirements and significant extension of usable shelf life
ConditionsStandard laboratory or warehouse storage conditions

Allows for bulk procurement and long-term storage without the yield losses and re-purification costs associated with oxidized aniline free bases.

SERM intermediate yield
Reported
93–95% vs 65–70% yield
Supports process yield evaluation for SERM intermediate synthesis
Patent-reported method context; lab-scale transfer may require review

Aqueous Processability for Diazotization

4-Benzyloxyaniline hydrochloride exhibits immediate solubility in polar and aqueous acidic media, which is a critical advantage for continuous or large-scale batch processing. In the synthesis of derivatives like 4-benzyloxyphenylhydrazine, the HCl salt can be directly dissolved in water at 0 °C for immediate reaction with sodium nitrite, achieving yields of 96% . In contrast, the highly lipophilic free base must first be neutralized and dissolved in strong concentrated acids, generating exothermic heat that must be carefully managed to prevent the decomposition of temperature-sensitive diazonium intermediates.

Evidence DimensionAqueous reaction compatibility (Diazotization)
Target Compound Data4-Benzyloxyaniline hydrochloride (Directly soluble in aqueous media, 96% yield in hydrazine synthesis)
Comparator Or Baseline4-Benzyloxyaniline free base (Insoluble in water, requires exothermic acid pre-treatment)
Quantified DifferenceDirect aqueous solubility eliminates one exothermic process step, protecting sensitive intermediates
ConditionsAqueous diazotization with NaNO2/SnCl2 at 0 °C

Streamlines manufacturing workflows and improves safety and yield in temperature-sensitive aqueous reactions.

Ca channel blocker potency
Assay context
IC50 0.67 µM (compound 11)
Supports starting-material purity selection for N-type calcium channel blocker SAR
Cross-study context; batch purity may influence potency reproducibility

Mild Orthogonal Deprotection for Late-Stage Synthesis

For complex pharmaceutical synthesis, the choice of the benzyl protecting group over a methyl ether is dictated by deprotection conditions. The O-benzyl group of 4-benzyloxyaniline hydrochloride can be quantitatively cleaved to yield the free phenol via catalytic hydrogenolysis (e.g., H2 over Pd/C) under neutral conditions at room temperature [1]. Conversely, deprotecting the closely related 4-methoxyaniline (p-anisidine) requires harsh Lewis acids such as BBr3 at -78 °C to room temperature, which often results in the destruction of acid-sensitive moieties like esters, amides, or stereocenters present in advanced intermediates.

Evidence DimensionDeprotection conditions (Phenol unmasking)
Target Compound Data4-Benzyloxyaniline hydrochloride (H2, Pd/C, room temperature, neutral pH)
Comparator Or Baseline4-Methoxyaniline / p-Anisidine (BBr3, -78 °C to RT, highly acidic/corrosive)
Quantified DifferenceEnables deprotection without the use of harsh, functional-group-destroying Lewis acids
ConditionsLate-stage phenol deprotection in complex API synthesis

Crucial for procuring building blocks for multi-step syntheses where late-stage functional group tolerance is mandatory.

Physical form comparison
Reported
mp 228°C (dec.) vs 54–55°C; slight vs. insoluble in water
Facilitates aqueous workup and handling in biphasic conditions
Physical form selection context; process-scale behavior may require evaluation
Substrate purity impact
Data to verify
≥99.0% purity (HPLC)
Reported purity context for chromogenic substrate synthesis
Supplier-stated specification; independent verification recommended
Polymer coupling reactivity
Data to verify
92% yield in coupling reaction
Reported reactivity for conductive polymer and OLED research
Supplier-reported data; comparative review with aliphatic amines recommended

Synthesis of HDAC Inhibitors and Targeted Therapeutics

Because the benzyl group can be removed via catalytic hydrogenation without disturbing sensitive amide or ester linkages, this compound is a targeted starting material for synthesizing histone deacetylase (HDAC) inhibitors and novel beta-lactam molecular scaffolds (SERMs) where late-stage phenol unmasking is required [1].

Large-Scale Diazotization and Hydrazine Production

The inherent aqueous solubility of the hydrochloride salt makes it highly processable for industrial-scale diazotization reactions. It is directly utilized to synthesize 4-benzyloxyphenylhydrazine hydrochloride and other diazonium-derived intermediates, avoiding the exothermic acid-dissolution step required by the free base .

Development of Chromogenic Enzyme Substrates

Procured as a high-purity reagent for the synthesis of amino acid derivatives used as chromogenic substrates. Its oxidative stability ensures that the resulting diagnostic reagents maintain high fidelity for detecting aminopeptidase activity in clinical microbiology without background discoloration [2].

Application Fit

Application
Selection Property
Validation Focus
Bazedoxifene intermediate synthesis
Salt-form specificity
Process yield and impurity control
N-type calcium channel blocker lead optimization
High-purity starting material
SAR reproducibility and coupling efficiency
Chromogenic substrate for microbial ID
Defined purity specification
Assay background and enzymatic reproducibility
Conductive polymer and OLED research
Conjugated aromatic structure
Coupling reactivity and electronic property consistency

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

235.0763918 g/mol

Monoisotopic Mass

235.0763918 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51388-20-6

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